Clopidogrel Carboxylic Acid: A Technical Overview of its Basic Properties
Clopidogrel Carboxylic Acid: A Technical Overview of its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its antiplatelet effect. A significant portion of the administered clopidogrel, approximately 85-90%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to form its major, yet inactive, metabolite, clopidogrel carboxylic acid (SR 26334).[1] The plasma concentration of this carboxylic acid derivative is substantially higher than that of the parent drug, making it a key analyte in pharmacokinetic studies. This technical guide provides an in-depth overview of the core basic properties of clopidogrel carboxylic acid, presenting quantitative data, detailed experimental protocols, and a visualization of its metabolic context.
Physicochemical Properties
The fundamental physicochemical characteristics of clopidogrel carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClNO₂S | PubChem |
| Molecular Weight | 307.8 g/mol | PubChem[2] |
| CAS Number | 144457-28-3 | ChemicalBook[3] |
| Melting Point | 139-141°C | ChemicalBook[3] |
| 147-155°C (dec.) (hydrochloride salt) | United States Biological[4] | |
| pKa (Predicted) | 1.61 ± 0.10 | ChemicalBook[3], ChemicalBook[5] |
| XLogP3-AA (Computed) | 1.1 | PubChem[2] |
| Appearance | Light-tan solid | Guidechem[6] |
Solubility
The solubility of clopidogrel carboxylic acid and its hydrochloride salt has been reported in various solvents. This information is critical for formulation development, sample preparation, and designing in vitro assays.
| Solvent | Solubility | Compound Form | Source |
| Dimethylformamide (DMF) | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |
| Ethanol | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |
| PBS (pH 7.2) | 10 mg/mL | Hydrochloride | Cayman Chemical[7] |
| Methanol | Soluble | Hydrochloride | United States Biological[4] |
| Water | Slightly Soluble | Free Acid | ChemicalBook[5] |
Metabolic Pathway
Clopidogrel undergoes extensive metabolism, with the formation of the inactive carboxylic acid derivative being the principal pathway. The following diagram illustrates the metabolic fate of clopidogrel.
Experimental Protocols
The quantification of clopidogrel carboxylic acid in biological matrices is fundamental for pharmacokinetic assessments. Below are detailed methodologies for its analysis using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method for the analysis of clopidogrel carboxylic acid in human plasma has been described.[8]
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Sample Preparation:
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Perform a robotic liquid-liquid extraction of plasma samples with diethyl ether.
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Follow with a solid-liquid extraction on C18 cartridges.
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Derivatize the extracted analyte using n-ethyl diisopropylethylamine and alpha-bromo-2,3,4,5,6-pentafluoro toluene. A structural analogue is used as an internal standard.[8]
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Instrumentation:
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Gas chromatograph coupled with a mass spectrometer.
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Analytical Parameters:
High-Performance Liquid Chromatography (HPLC) with UV Detection
A simple and reproducible HPLC-UV method has been developed for the determination of clopidogrel carboxylic acid in human plasma.[3]
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Sample Preparation:
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Perform a liquid-liquid extraction of plasma samples in an acidic medium with chloroform.
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Use ticlopidine (B1205844) as an internal standard.[3]
-
-
Chromatographic Conditions:
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Analytical Parameters:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A high-sensitivity UHPLC-MS/MS method allows for the accurate quantification of clopidogrel and its carboxylic acid metabolite in human plasma.[9]
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Sample Preparation:
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Solid-phase microelution extraction of plasma samples.[9]
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Use d₄-labeled clopidogrel carboxylic acid as an internal standard.
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-
Chromatographic Conditions:
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Mass Spectrometry Conditions:
-
Analytical Parameters:
The following diagram outlines the general workflow for the UHPLC-MS/MS analysis.
References
- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clopidogrel carboxylic acid | C15H14ClNO2S | CID 9861403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. R-CLOPIDOGREL CARBOXYLIC ACID | 324757-50-8 [chemicalbook.com]
- 6. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
